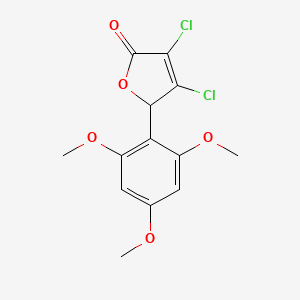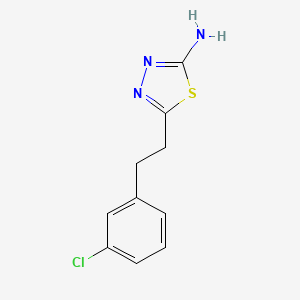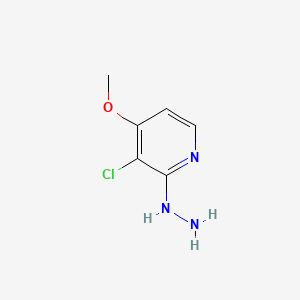
7-Fluorobenzofuran-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluorobenzofuran-3-carbaldehyde is a chemical compound belonging to the benzofuran family, characterized by a fluorine atom at the 7th position and an aldehyde group at the 3rd position of the benzofuran ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the Friedel-Crafts acylation of fluorobenzene with furan-2-carbaldehyde, followed by cyclization to form the benzofuran ring . Another approach involves the use of palladium-catalyzed coupling reactions to introduce the fluorine atom and aldehyde group simultaneously .
Industrial Production Methods: Industrial production of 7-Fluorobenzofuran-3-carbaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 7-Fluorobenzofuran-3-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and organometallic reagents.
Major Products Formed:
Oxidation: Formation of 7-fluorobenzofuran-3-carboxylic acid.
Reduction: Formation of 7-fluorobenzofuran-3-methanol.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-Fluorobenzofuran-3-carbaldehyde has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 7-Fluorobenzofuran-3-carbaldehyde is primarily related to its ability to interact with biological targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with cellular membranes and molecular targets .
Comparación Con Compuestos Similares
4-Fluorobenzofuran-7-carbaldehyde: Similar structure but with the fluorine atom at the 4th position.
7-Methoxy-benzofuran-2-carbaldehyde: Contains a methoxy group instead of a fluorine atom.
Quinoline-7-carbaldehyde: A different heterocyclic structure with similar functional groups.
Uniqueness: 7-Fluorobenzofuran-3-carbaldehyde is unique due to the specific positioning of the fluorine atom and aldehyde group, which can influence its reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and other applications .
Propiedades
Fórmula molecular |
C9H5FO2 |
|---|---|
Peso molecular |
164.13 g/mol |
Nombre IUPAC |
7-fluoro-1-benzofuran-3-carbaldehyde |
InChI |
InChI=1S/C9H5FO2/c10-8-3-1-2-7-6(4-11)5-12-9(7)8/h1-5H |
Clave InChI |
QITRGDRWVYUJGT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)F)OC=C2C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Methoxy-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13685436.png)









![4-methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13685475.png)

